

Niclosamide: A Comprehensive Technical Guide to Solubility and Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of niclosamide in various solvents, a critical aspect for its research, development, and formulation. Niclosamide, an anthelmintic drug, is gaining renewed interest for a variety of therapeutic applications, making a thorough understanding of its physicochemical properties essential.

Niclosamide Solubility

The solubility of niclosamide is a key determinant of its bioavailability and formulation design. Its solubility varies significantly with the solvent and the pH of aqueous solutions.

Solubility in Organic Solvents

Niclosamide exhibits good solubility in several organic solvents commonly used in pharmaceutical sciences. The table below summarizes the quantitative solubility data for niclosamide in various organic solvents.



Solvent	Temperature (°C)	Solubility (mg/mL)	Mole Fraction (x 10 ⁻⁴)
Dimethyl Sulfoxide (DMSO)	25	~30	1.52 (at 50°C)
Dimethylformamide (DMF)	25	~30	-
Ethanol	25	~0.25	1.66 (at 50°C)
Methanol	50	-	0.778
2-Propanol	50	-	2.42
1-Butanol	50	-	3.047
Polyethylene Glycol 200 (PEG200)	50	-	5.272
Polyethylene Glycol 400 (PEG400)	50	-	11.03

Note: Mole fraction data is presented at 50°C (323.15 K) for comparative purposes as reported in a key study. Solubility in mg/mL is approximated from various sources.

Solubility in Aqueous Solutions

The aqueous solubility of niclosamide is notably low and highly dependent on the pH of the solution. As a weak acid, its solubility increases significantly with an increase in pH.



рН	Temperature (°C)	Solubility (μM)	Solubility (µg/mL)
3.66	20	2.53	~0.83
7.63	37	32.0	~10.5
8.26	37	68.0	~22.2
8.57	37	124.5	~40.7
9.2	20	300	~98.1
9.63	20	703	~230.0

Niclosamide Stability

The stability of niclosamide is influenced by several factors, primarily pH and exposure to light. Understanding these degradation pathways is crucial for ensuring the efficacy and safety of its formulations.

pH Stability

Niclosamide is relatively stable in acidic to neutral conditions but undergoes rapid degradation in alkaline environments.[1]

- Acidic to Neutral pH (below 4): Generally stable.[1]
- Alkaline pH (above 4): Susceptible to hydrolysis, with the degradation rate increasing as the pH rises.[1] The primary degradation mechanism is the hydrolytic cleavage of the amide bond.[2]

Photostability

Niclosamide is a photosensitive compound and can degrade upon exposure to light.[2] Photodegradation can lead to the cleavage of both aromatic rings, forming smaller aliphatic acids and carbon dioxide.[3]

Thermal Stability



Studies have shown that niclosamide is relatively stable to heat, although elevated temperatures can accelerate degradation, especially in alkaline solutions.

Experimental Protocols

This section outlines the general methodologies for determining the solubility and stability of niclosamide.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Methodology:

- Preparation: An excess amount of niclosamide powder is added to a known volume of the solvent in a sealed container (e.g., a glass vial).
- Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).
- Quantification: The concentration of niclosamide in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- UV-Vis Analysis: The absorbance of the diluted supernatant is measured at the wavelength
 of maximum absorbance for niclosamide (around 331 nm) and the concentration is
 calculated using a pre-established calibration curve.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is used to separate and quantify the intact drug from its degradation products, allowing for an accurate assessment of stability.[6][7]

Methodology:

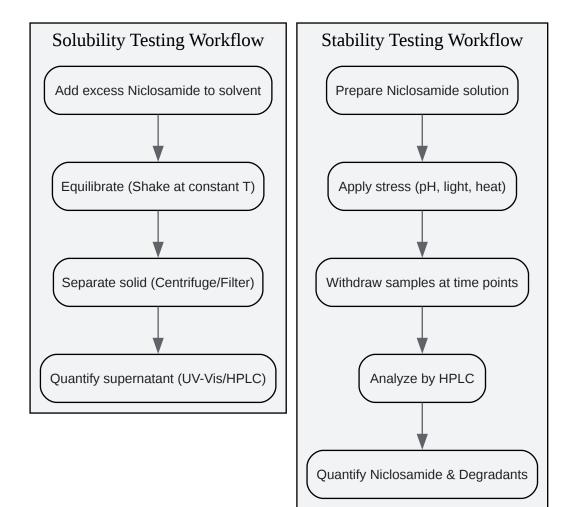


- Stress Conditions: Niclosamide solutions are subjected to various stress conditions, including:
 - Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.
 - Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.[1]
 - Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
 - Photodegradation: Exposure to UV or fluorescent light.
 - Thermal Degradation: Heating the solid drug or a solution at a high temperature.
- Sample Preparation: At specified time points, aliquots are withdrawn, neutralized if necessary, and diluted to an appropriate concentration with the mobile phase.
- Chromatographic Analysis: The samples are injected into an HPLC system. A typical system might consist of:
 - Column: C18 reverse-phase column.[6][7]
 - Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer).
 - Detection: UV detection at a wavelength where niclosamide and its degradation products have significant absorbance (e.g., 332 nm).[6]
- Data Analysis: The peak areas of niclosamide and any degradation products are recorded.
 The percentage of remaining intact drug is calculated to determine the stability profile.

Visualizations

The following diagrams illustrate the experimental workflow for solubility and stability testing, as well as the degradation pathways of niclosamide.

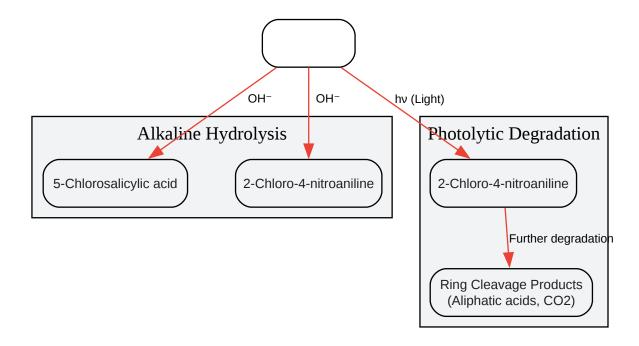




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Caption: Experimental workflows for solubility and stability testing.





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Caption: Niclosamide degradation pathways.

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 To cite this document: BenchChem. [Niclosamide: A Comprehensive Technical Guide to Solubility and Stability in Different Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678764#niclosamide-solubility-and-stability-in-different-solvents]

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